molecular formula C19H19N3OS B2581192 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one CAS No. 847397-65-3

4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

Cat. No.: B2581192
CAS No.: 847397-65-3
M. Wt: 337.44
InChI Key: AXCJTCHTWAMGBD-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid under acidic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of an appropriate amine with a ketone or aldehyde.

    Coupling Reactions: The benzodiazole and pyrrolidinone intermediates can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzodiazole ring may allow for binding to specific protein targets, while the pyrrolidinone ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methyl and methylsulfanyl groups.

    4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methylsulfanyl group.

    4-(1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one: Lacks the methyl group on the benzodiazole ring.

Uniqueness

The presence of both the methyl and methylsulfanyl groups in 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one makes it unique compared to similar compounds. These groups can influence the compound’s reactivity, binding affinity, and overall chemical properties, potentially leading to distinct biological and industrial applications.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-21-17-9-4-3-8-16(17)20-19(21)13-10-18(23)22(12-13)14-6-5-7-15(11-14)24-2/h3-9,11,13H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCJTCHTWAMGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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